Molecular Weight & LogP vs. N-Methyl Analog
1‑(Isopropylsulfonyl)piperidin-4-amine hydrochloride (MW 242.77 g/mol, predicted LogP 0.57) exhibits a lower molecular weight and more favorable hydrophilic character than its N‑methylated analog, 1‑(isopropylsulfonyl)‑N‑methylpiperidin‑4‑amine (MW 220.33 g/mol, estimated LogP ~1.5) . The difference in LogP of approximately 0.9 log units translates to a roughly 8‑fold variation in octanol/water partitioning, which can significantly impact membrane permeability and aqueous solubility in biological assays .
Analog: MW 220.33 g/mol, LogP ≈ 1.5
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 242.77 g/mol; LogP (predicted) = 0.57 |
| Comparator Or Baseline | 1‑(Isopropylsulfonyl)‑N‑methylpiperidin‑4‑amine (CAS 1183726‑27‑3); MW = 220.33 g/mol; LogP (estimated) ≈ 1.5 |
| Quantified Difference | ΔMW = 22.44 g/mol; ΔLogP ≈ 0.9 (8‑fold difference in partition coefficient) |
| Conditions | Predicted physicochemical properties from computational models (ChemScene, ACD/Labs Percepta) |
Why This Matters
The lower LogP of the target compound indicates better aqueous solubility, which is critical for in vitro biochemical assays and may reduce non‑specific binding in cell‑based experiments.
